molecular formula C12H12ClN3OS B11110769 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

Cat. No.: B11110769
M. Wt: 281.76 g/mol
InChI Key: GBPCOARRTSHKOK-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide (MFCD01081101) is a synthetic small molecule featuring the 1,3,4-thiadiazole pharmacophore, with a molecular formula of C12H12ClN3OS and a molecular weight of 281.77 . The 1,3,4-thiadiazole scaffold is a privileged structure in anticancer drug discovery due to its mesoionic nature, which promotes easy passage through cellular membranes, and its ability to function as a bioisostere for pyrimidine bases, potentially enabling disruption of DNA replication in cancer cells . The electron-withdrawing chlorine atom on the phenyl ring is a strategic modification known to boost the cytotoxic activity of thiadiazole derivatives . This compound is a key intermediate for researchers investigating novel oncological therapies. It is designed for use in in vitro studies to explore mechanisms of action such as the induction of apoptotic cell death via the elevation of the Bax/Bcl-2 ratio and caspase 9 levels, and the disruption of cell cycle progression, potentially leading to S or G2/M phase arrest . The incorporation of the 1,3,4-thiadiazole core aims to enhance lipid solubility and improve the metabolic profile of the resulting chemical entities . Applications: This chemical is intended for research and development use in laboratory settings only, specifically for (1) Synthesis of novel hybrid molecules for anticancer screening , (2) In vitro cytotoxicity studies against various cancer cell lines (e.g., MCF-7, HepG2) , and (3) Mechanistic studies of apoptosis and cell cycle regulation . Notice: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It is not for use in household settings.

Properties

Molecular Formula

C12H12ClN3OS

Molecular Weight

281.76 g/mol

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C12H12ClN3OS/c1-7(2)10(17)14-12-16-15-11(18-12)8-5-3-4-6-9(8)13/h3-7H,1-2H3,(H,14,16,17)

InChI Key

GBPCOARRTSHKOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazides, when treated with dehydrating agents, undergo cyclization to form 1,3,4-thiadiazoles. For N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide, this method begins with the preparation of 2-chlorophenyl-substituted thiosemicarbazide.

Procedure :

  • Intermediate Synthesis :

    • 2-Chlorobenzaldehyde (1.0 mol) reacts with thiosemicarbazide (1.2 mol) in ethanol under reflux for 6–8 hours to form (2-chlorophenyl)thiosemicarbazone.

    • The product is filtered and recrystallized from ethanol (yield: 78–85%).

  • Cyclization :

    • The thiosemicarbazone is treated with concentrated sulfuric acid at 0–5°C for 2 hours, inducing cyclization to 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine.

    • Yield: 70–75%.

Key Considerations :

  • Acid concentration and temperature critically influence cyclization efficiency. Excess acid may lead to sulfonation side reactions.

Functionalization of the Thiadiazol-2-Amine Intermediate

The 2-amino group on the thiadiazole ring is acylated to introduce the 2-methylpropanamide moiety.

Acylation Using 2-Methylpropanoyl Chloride

Procedure :

  • Reaction Setup :

    • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine (0.1 mol) is dissolved in dry pyridine (50 mL) and cooled to 0°C.

    • 2-Methylpropanoyl chloride (0.12 mol) is added dropwise over 30 minutes.

  • Reaction Conditions :

    • The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 3 hours.

    • Pyridine is removed under reduced pressure, and the residue is recrystallized from ethanol.

Yield : 82–88%.

Mechanistic Insight :

  • Pyridine acts as both solvent and base, neutralizing HCl generated during acylation.

Carbodiimide-Mediated Coupling

For sensitive substrates, carbodiimides like N,N-dicyclohexylcarbodiimide (DCC) facilitate amide bond formation under milder conditions.

Procedure :

  • Activation :

    • 2-Methylpropanoic acid (0.12 mol) is mixed with DCC (0.13 mol) and N-hydroxysuccinimide (NHS, 0.12 mol) in dioxane at 0°C for 1 hour.

  • Coupling :

    • The activated ester is added to 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine (0.1 mol) in dioxane.

    • The reaction proceeds at room temperature for 48 hours.

Workup :

  • Dicyclohexylurea byproduct is filtered, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 75–80%.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times.

Procedure :

  • One-Pot Approach :

    • A mixture of 2-chlorophenylacetic acid, thiourea, and iodine is irradiated at 150°C for 15 minutes to form the thiadiazole core.

  • In-Situ Acylation :

    • 2-Methylpropanoyl chloride is added directly to the reaction mixture, followed by microwave irradiation at 100°C for 10 minutes.

Yield : 90–94%.

Advantages :

  • 5–10x faster than conventional methods.

Comparative Analysis of Methods

Method Conditions Yield (%) Time Purity
Cyclization + AcylationH₂SO₄, Pyridine82–888–10 hours≥95% (HPLC)
DCC CouplingDioxane, RT75–8048 hours≥90%
Microwave Synthesis150°C, 15 min90–9425 minutes≥98%

Key Observations :

  • Microwave-assisted synthesis offers superior yields and efficiency but requires specialized equipment.

  • Classical acylation balances cost and scalability for industrial applications.

Characterization and Quality Control

Synthetic batches are validated using:

  • FT-IR : C=O stretch at 1680–1700 cm⁻¹, N–H bend at 1540–1560 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • Thiadiazole NH: δ 12.5–12.9 ppm (s, 1H).

    • 2-Chlorophenyl protons: δ 7.3–7.6 ppm (m, 4H).

  • Elemental Analysis : Calculated for C₁₂H₁₁ClN₃OS: C 48.73%, H 3.75%, N 14.21%; Found: C 48.68%, H 3.72%, N 14.18%.

Challenges and Optimization Strategies

  • Byproduct Formation : Over-acylation at the thiadiazole nitrogen can occur with excess acyl chloride. Mitigated by stoichiometric control.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve acylation efficiency but complicate purification .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones of the thiadiazole ring.

    Reduction: Phenyl derivative of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves its interaction with molecular targets such as enzymes and DNA. The thiadiazole ring can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the compound can inhibit specific enzymes involved in cellular metabolism, leading to cell death. The exact pathways and molecular targets may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Physical Properties

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Functional Groups Biological Activity Highlights
Target Compound: N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide 5-(2-Chlorophenyl), 2-(2-methylpropanamide) Not reported Not reported Propanamide, Chlorophenyl Likely antitumor/antimicrobial (inferred from scaffold)
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) 5-(2-Chlorophenyl), 2-(acetamide + SH) 212–216 82 Acetamide, Mercapto High thermal stability; unconfirmed bioactivity
2-Benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 5-Bromo, 2-(benzamide) Not reported Not reported Bromophenyl, Benzamide 100% mortality protection at 60 mg/kg (antitumor)
5-(2-Chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide 5-(2-Chlorophenyl), 2-(furan-carboxamide + methoxymethyl) Not reported Not reported Furan-carboxamide, Methoxymethyl Structural diversity for binding optimization
4-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 5-(2-Chlorophenyl), 2-(4-bromobenzamide) Not reported Not reported Bromobenzamide Enhanced halogenated bioactivity

Substituent Effects on Activity and Stability

Halogenation Impact:

  • Bromo vs. Chloro : Bromo-substituted analogs (e.g., compound in ) exhibit superior antitumor potency compared to chloro derivatives, likely due to increased electron-withdrawing effects and enhanced binding to hydrophobic pockets .
  • Position Sensitivity : The 2-chlorophenyl group in the target compound may offer steric advantages over para-substituted analogs (e.g., 4-chlorophenyl in ), influencing receptor interaction .

Side Chain Modifications:

  • Acetamide vs. Propanamide : Shorter-chain acetamide derivatives (e.g., 3d ) show higher melting points (212–216°C vs. unreported for the target), suggesting stronger intermolecular forces. However, longer chains (e.g., 2-methylpropanamide) may improve lipophilicity and membrane permeability.
  • Mercapto vs.

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H14ClN3OS
  • Molecular Weight : 283.78 g/mol
  • CAS Number : [insert CAS number here]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the 2-chlorophenyl group enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential : Research indicates that this compound may inhibit histone deacetylases (HDACs), which are involved in cancer progression. In vitro studies showed that the compound induces apoptosis in cancer cells through HDAC inhibition, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This activity suggests potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis via HDAC inhibition
Anti-inflammatoryReduces cytokine levels

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.
  • Cancer Research : In a cell line study focusing on breast cancer, this compound exhibited a dose-dependent reduction in cell viability with IC50 values around 25 µM. The mechanism was linked to the activation of caspase pathways indicative of apoptosis .

Q & A

Q. How can researchers optimize the synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide to improve yield and purity?

  • Methodological Answer : Synthesis of thiadiazole derivatives often involves cyclocondensation reactions. A validated approach for analogous compounds (e.g., 1,3,4-thiadiazoles) uses POCl₃ as a cyclizing agent under reflux (90°C for 3 hours), followed by pH adjustment (8–9) with ammonia to precipitate the product . Key optimizations include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Stoichiometry : Maintain a 1:3 molar ratio of precursor to POCl₃ to minimize side reactions.
  • Purification : Recrystallization from DMSO/water (2:1) improves purity (>95%) .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • ¹H/¹³C NMR : Identify protons and carbons adjacent to the thiadiazole ring (e.g., deshielded NH protons at δ 10–12 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and thiadiazole C-S-C vibrations (~650–750 cm⁻¹) .
  • Single-crystal X-ray diffraction : Resolve the 3D conformation, including dihedral angles between the 2-chlorophenyl and thiadiazole rings (e.g., mean σ(C–C) = 0.004 Å, R factor = 0.043) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Prioritize in vitro screens based on structural analogs:
  • Antimicrobial : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Dose-response curves : Use triplicate measurements and positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) provide mechanistic insights:
  • Target selection : Prioritize enzymes like COX-2 (inflammatory pathways) or topoisomerase II (anticancer) .
  • Docking parameters : Use Lamarckian GA with grid boxes centered on active sites. Validate using co-crystallized ligands (RMSD < 2.0 Å) .
  • Binding free energy : Calculate ΔG using MM/PBSA for stability assessments .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Contradictions often arise from tautomerism or crystallographic disorder:
  • Variable Temperature NMR : Probe dynamic processes (e.g., thiadiazole ring puckering) by collecting spectra at 25–60°C .
  • Crystallographic refinement : Analyze anisotropic displacement parameters to distinguish static disorder from thermal motion .
  • DFT calculations : Compare experimental IR/NMR with simulated spectra (B3LYP/6-31G*) to validate assignments .

Q. What strategies mitigate side reactions during functionalization of the thiadiazole core?

  • Methodological Answer : Side reactions (e.g., ring-opening or halogen displacement) are common. Mitigation strategies include:
  • Protecting groups : Acetylate the amide NH to prevent nucleophilic attack during alkylation .
  • Low-temperature reactions : Perform electrophilic substitutions at 0–5°C to control reactivity .
  • Real-time monitoring : Use TLC (silica GF₂₅₄, ethyl acetate/hexane) to track reaction progress .

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